molecular formula C5H11Cl2NO2PtS B15480266 Methionine platinum dichloride CAS No. 31674-58-5

Methionine platinum dichloride

Cat. No.: B15480266
CAS No.: 31674-58-5
M. Wt: 415.2 g/mol
InChI Key: KUUWJEBNGYSFNN-UHFFFAOYSA-L
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Description

Methionine platinum dichloride, referred to in research as [Pt(Met)Cl₂], is a platinum(II) coordination complex investigated for its chemical properties and interactions with biological molecules. Its primary research value lies in its use as a model compound to study the binding behavior of platinum to sulfur-containing amino acids and the subsequent redox processes. Studies have shown that this complex can promote the cleavage of disulfide bonds, such as those in oxidized glutathione (GSSG), at a rate significantly faster than cisplatin . The mechanistic insight gained from studying this compound provides a deeper understanding of how platinum complexes interact with intracellular thiol/disulfide systems, which is crucial in the context of developing new anticancer agents and understanding their side effects . Furthermore, the interaction between platinum and methionine residues is a recognized pathway in the redox chemistry of platinum(IV) prodrug complexes, where methionine can act as a biological reductant, being oxidized to methionine sulfoxide in the process . This complex is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

31674-58-5

Molecular Formula

C5H11Cl2NO2PtS

Molecular Weight

415.2 g/mol

IUPAC Name

2-amino-4-methylsulfanylbutanoate;hydron;platinum(2+);dichloride

InChI

InChI=1S/C5H11NO2S.2ClH.Pt/c1-9-3-2-4(6)5(7)8;;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H;/q;;;+2/p-2

InChI Key

KUUWJEBNGYSFNN-UHFFFAOYSA-L

Canonical SMILES

[H+].CSCCC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Functional Analogues

The table below compares methionine platinum dichloride with structurally related platinum complexes:

Compound Structure Key Properties Efficacy (Cyanide Binding) Nephrotoxicity Pharmacokinetics
Bis-(L-methionine (S,N))Pt(II) dichloride Six-membered chelate; methionine ligands (thioether + amine) High cyanide-binding capacity; rapid systemic distribution 95% inhibition in vivo Low risk of AKI in rats Rapid IM absorption; Tmax = 15 min
Bis-(L-methionine-carboxamide (S,N))Pt(II) dichloride Six-membered chelate; carboxamide-modified methionine ligands Enhanced stability; slower ligand dissociation 90% inhibition in vivo Minimal nephrotoxicity Similar PK profile to methionine analog
Cisplatin (cis-diamminedichloroplatinum(II)) Square planar Pt(II) with two ammine and two chloride ligands Anticancer agent; high nephrotoxicity due to chloride ligand loss and renal Pt accumulation Not applicable Severe AKI in clinical use Slow absorption; renal clearance dominant
Platinum(II) diamine dichloride Generic Pt(II) diamine structure with labile chloride ligands Immunosuppressive; alkylating agent-like mechanism Not applicable Moderate nephrotoxicity Uncharacterized in cyanide models

Industrial and Regulatory Considerations

  • Occupational Exposure : Chloroplatinates (e.g., tetraammineplatinum dichloride) have recommended exposure limits (5 ng/m³), but this compound lacks occupational safety data .
  • Stability : Unlike explosively unstable trimethylplatinum derivatives, this compound is stable under physiological conditions but degrades in oxidizing environments .

Q & A

Q. What synthetic methodologies ensure stereochemical purity in methionine platinum dichloride complexes?

this compound is synthesized by reacting platinum(II) chloride with L-methionine in a 1:2 molar ratio under controlled conditions (pH 5–6, 60–70°C). Excess methionine ensures bidentate (S,N)-coordination, favoring the cis-configuration. Purification via ethanol-water recrystallization removes unreacted precursors. Structural validation employs 1H^{1}\text{H} and 195Pt^{195}\text{Pt} NMR to confirm coordination geometry, complemented by X-ray crystallography for absolute stereochemical assignment .

Q. How do ligand modifications (e.g., carboxamide substitution) alter the stability of this compound derivatives?

Replacing methionine’s carboxylate group with a carboxamide (e.g., methionine amide) reduces nephrotoxicity by minimizing reactive oxygen species (ROS) generation. Stability is assessed via cyclic voltammetry to measure redox potentials and HPLC-MS to track ligand exchange kinetics. Carboxamide derivatives exhibit 2–3× slower chloride ligand displacement compared to carboxylate analogs, enhancing in vivo persistence .

Q. What biomarkers are critical for assessing nephrotoxicity in preclinical studies of platinum complexes?

Serum creatinine (SCr), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) are key biomarkers. Histopathological analysis of renal tubular necrosis and apoptosis (via TUNEL staining) in Sprague Dawley rats provides complementary data. Carboxamide-substituted complexes show 40–60% lower KIM-1 elevation compared to cisplatin, indicating reduced renal damage .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for cyanide antidote candidates like this compound?

Non-compartmental analysis of intramuscular (IM) administration in rats reveals rapid absorption (tmax_{\text{max}} = 15–30 min) and high plasma exposure (AUC = 1200–1500 ng·h/mL). A two-compartment model with first-order elimination (kel_{\text{el}} = 0.05 min1^{-1}) predicts effective cyanide-neutralizing doses. Interspecies scaling using allometric principles (e.g., 0.1 mg/kg in rats → 0.03 mg/kg in humans) balances efficacy and safety margins .

Q. What experimental strategies resolve contradictions in nephrotoxicity data between platinum complexes with similar ligand frameworks?

Comparative in vitro assays (e.g., LLC-PK1 cell viability) paired with in vivo metabolomics (urinary glutathione disulfide ratios) identify ROS-mediated toxicity pathways. For example, this compound induces 30% less oxidative stress than cisplatin due to stronger Pt-S bonding, as shown by electron paramagnetic resonance (EPR) spectroscopy .

Q. How do ligand exchange kinetics influence the cyanide-scavenging efficacy of this compound?

Stopped-flow spectroscopy measures pseudo-first-order rate constants (kobs_{\text{obs}}) for cyanide binding. This compound exhibits kobs_{\text{obs}} = 1.2 × 103^{-3} s1^{-1}, 50% faster than carboxamide analogs, due to lower steric hindrance at the Pt center. Computational docking (AutoDock Vina) confirms cyanide’s preferential binding to the platinum site over sulfur ligands .

Q. Can computational models predict the immunomodulatory effects of this compound compared to other platinum(II) diamines?

Molecular dynamics simulations of DNA adduct formation (e.g., Pt-N7 guanine binding) reveal 20% lower binding energy for this compound versus cisplatin, correlating with reduced immunosuppression. Flow cytometry of CD4+^+/CD8+^+ T-cell populations in murine models validates these predictions, showing 50% less lymphocyte depletion .

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